molecular formula C9H11NOS B1374197 1-(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)ethanone CAS No. 1368328-51-1

1-(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)ethanone

Cat. No.: B1374197
CAS No.: 1368328-51-1
M. Wt: 181.26 g/mol
InChI Key: BWVFRMWWDMKVNA-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

1-(2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)ethanone is a bicyclic heterocyclic compound featuring a fused cyclopentane-thiophene core. Its systematic IUPAC name reflects the positional arrangement of functional groups:

  • Cyclopenta[b]thiophene : A bicyclic system comprising a five-membered cyclopentane ring fused to a thiophene (C~4~H~4~S) ring at the [b] position.
  • Substituents : An amino group (-NH~2~) at position 2 and an acetyl group (-COCH~3~) at position 3.

Molecular Formula : C~9~H~11~NOS
Molecular Weight : 181.26 g/mol .

Property Value/Descriptor Source References
SMILES CC(=O)C1=C(SC2=C1CCC2)N
InChIKey BWVFRMWWDMKVNA-UHFFFAOYSA-N
CAS Registry Number 1368328-51-1
Synonyms 3-Acetyl-2-amino-4,5,6,7-tetrahydrocyclopenta[b]thiophene; 1-{2-amino-4H,5H,6H-cyclopenta[b]thiophen-3-yl}ethan-1-one

The compound’s planar bicyclic structure enhances π-electron delocalization, making it a valuable scaffold for further functionalization .

Historical Context and Discovery

The compound emerged as a product of Gewald reaction optimizations, a method for synthesizing 2-aminothiophenes from ketones, α-cyanoesters, and sulfur under basic conditions . Key milestones include:

  • Early Synthesis : First reported in the 2010s via cyclocondensation of cyclopentanone derivatives with sulfur and cyanoacetone .
  • Structural Characterization : Confirmed through ~1~H NMR (δ 1.58–2.78 ppm for cyclopentane CH~2~ groups; δ 7.21–7.39 ppm for thiophene protons) and mass spectrometry .
  • Commercial Availability : By 2020, it became accessible through specialty chemical suppliers (e.g., Enamine, Ambeed) for drug discovery applications .

Its development parallels advances in heterocyclic chemistry aimed at creating bioactive molecules with improved pharmacokinetic profiles .

Role in Heterocyclic Chemistry

This compound serves as a multifunctional building block due to its reactive amino and acetyl groups:

Condensation Reactions

  • Knoevenagel Condensation : Reacts with aldehydes to form arylidene derivatives, precursors to pyran and pyridine analogs .
    Example: Reaction with benzaldehyde yields 2-benzylidenecyclopentanone intermediates, which are further cyclized into fused heterocycles .
  • Gewald-Type Cyclizations : Participates in sulfur-mediated annulations to generate thieno[2,3-b]pyridines, structures relevant to kinase inhibitors .

Nucleophilic Substitutions

  • Acylation : The amino group undergoes acetylation to form N-acetyl derivatives, enhancing solubility for medicinal chemistry applications .
  • Thiourea Formation : Reacts with isothiocyanates to yield thiourea adducts, which are intermediates for pyrimidine synthesis .

Applications in Medicinal Chemistry

  • Anticonvulsant Agents : Derivatives like ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate exhibit activity in murine seizure models .
  • Anticancer Scaffolds : Functionalization at the acetyl position generates compounds with IC~50~ values <50 nM against breast adenocarcinoma (MCF7) .
Synthetic Application Reaction Partners Product Class Biological Relevance References
Knoevenagel condensation Aromatic aldehydes Pyran/pyridine derivatives Anticancer leads
Vilsmeier–Haack reaction POCl~3~, DMF Chlorothienopyridines Kinase inhibitor precursors
Gewald annulation Malononitrile, sulfur Thieno[2,3-d]triazines Antimicrobial agents

The compound’s versatility underscores its importance in developing heterocyclic therapeutics and materials .

Properties

IUPAC Name

1-(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS/c1-5(11)8-6-3-2-4-7(6)12-9(8)10/h2-4,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWVFRMWWDMKVNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(SC2=C1CCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368328-51-1
Record name 1-{2-amino-4H,5H,6H-cyclopenta[b]thiophen-3-yl}ethan-1-one
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Gewald Reaction-Based Synthesis of the Core

The Gewald reaction is the key step in synthesizing the 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene scaffold. It involves the condensation of cyclopentanone, elemental sulfur, and malononitrile or cyanoacetamide derivatives in the presence of a base (e.g., morpholine or diethylamine) in ethanol.

Typical procedure:

  • Mix cyclopentanone (50 mmol), malononitrile or cyanoacetamide (50 mmol), sulfur (50 mmol), and morpholine or diethylamine (60 mmol) in ethanol (75 mL).
  • Stir the mixture at 30 °C for 8 hours (or reflux for 3 hours depending on the amine catalyst).
  • Upon reaction completion, filter the mixture and pour the filtrate into cold water to precipitate the product.
  • Filter, wash with cold aqueous ethanol (50%), and recrystallize from ethanol.

Example yields and conditions:

Starting Materials Catalyst Solvent Temperature Time Yield (%) Reference
Cyclopentanone + Malononitrile + Sulfur Morpholine Ethanol 30 °C 8 h 90
Cyclopentanone + Cyanoacetamide + Sulfur Diethylamine Ethanol Reflux 3 h 68

Alternative Synthetic Routes and Modifications

  • Some protocols start from 3-(3,4-dichlorophenyl)-3-oxopropionitrile and cyclopentanone with sulfur and morpholine, heating at 40 °C for 48 hours, yielding substituted analogs of the target compound with high yields (~89%).
  • Other methods involve the synthesis of related thieno-pyrimidine derivatives by heating the amino-cyclopentathiophene intermediate with formamide at elevated temperatures (180–200 °C) for 3 hours, followed by recrystallization.

Summary Table of Preparation Methods

Step Reaction Components Conditions Yield (%) Notes Reference
1 Cyclopentanone + Malononitrile + Sulfur + Morpholine Ethanol, 30 °C, 8 h 90 Gewald reaction to form amino-cyclopentathiophene core
2 Cyclopentanone + Cyanoacetamide + Sulfur + Diethylamine Ethanol, reflux, 3 h 68 Alternative Gewald reaction with cyanoacetamide
3 Amino-cyclopentathiophene + Acetyl derivatives + Acid catalyst Reflux in ethanol, 6 h 67–89 Acetylation or condensation to introduce ethanone group
4 Cyclopentanone + 3-(3,4-dichlorophenyl)-3-oxopropionitrile + Sulfur + Morpholine Ethanol, 40 °C, 48 h 89 Synthesis of substituted analogs

Research Findings and Analytical Data

  • The Gewald reaction under mild conditions (30 °C, 8 h) with morpholine catalyst provides high yields (up to 90%) of the amino-substituted cyclopentathiophene intermediate.
  • Using cyanoacetamide instead of malononitrile results in slightly lower yields (~68%) but offers an alternative pathway.
  • The ethanone substitution is typically achieved by refluxing with acetyl-containing compounds and acid catalysts, yielding the target compound in 67–89% yields.
  • Purification by recrystallization from ethanol or aqueous ethanol ensures high purity.
  • Melting points of intermediates and final products range from 180 °C to 236 °C, consistent with reported literature values.
  • Spectroscopic analysis (NMR, MS) confirms the structure, with mass spectra showing molecular ion peaks consistent with the molecular weight of the target compound and its derivatives.

Chemical Reactions Analysis

1-(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs

Common modifications include:

  • Substitution at Position 3: Replacement of the ethanone with aryl ketones (e.g., 4-chlorophenyl, p-tolyl) ().
  • Core Modifications : Fusion with pyrimidine or triazole rings ().

Comparison with Similar Compounds

Structural Analogs and Their Properties

Compound Name Substituent at Position 3 Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Data Sources
1-(2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)ethanone Ethanone C₉H₁₁NOS 193.26 Not reported
(2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-(4-chlorophenyl)methanone 4-Chlorophenyl methanone C₁₄H₁₂ClNOS 277.77 197–198
(2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-p-tolyl-methanone p-Tolyl methanone C₁₅H₁₅NOS 265.35 Not reported
1-(5-Chlorobenzo[b]thiophen-3-yl)ethanone Benzo[b]thiophene core C₁₀H₇ClOS 210.68 Not reported

Key Differences and Implications

  • The p-tolyl group (electron-donating) may increase lipophilicity, affecting membrane permeability ().
  • Conformational Rigidity: Cyclopenta[b]thiophene analogs exhibit greater rigidity than benzo[b]thiophene derivatives (e.g., 1-(5-chlorobenzo[b]thiophen-3-yl)ethanone), influencing pharmacokinetic properties ().

Biological Activity

1-(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)ethanone is a compound derived from the cyclopentathiophene family, which has garnered attention for its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C10H13NOS
  • Molecular Weight : 211.28 g/mol
  • CAS Number : 4815-29-6

Research indicates that compounds with a cyclopentathiophene scaffold exhibit various mechanisms of action, particularly in anticancer activity. The following mechanisms have been identified:

  • Tubulin Polymerization Inhibition : Similar to other thiophene derivatives, it is hypothesized that this compound may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
  • Induction of Apoptosis : Studies suggest that this compound can activate caspases involved in the apoptotic pathway, specifically caspase 3, 8, and 9, promoting programmed cell death in tumor cells .

Anticancer Activity

Recent studies have demonstrated that compounds related to cyclopentathiophene show significant antiproliferative effects against various cancer cell lines. For instance:

  • Growth Inhibition : In vitro assays revealed submicromolar GI50 values for related compounds against human non-small cell lung cancer (NSCLC) cell lines such as A549. The compound showed a GI50 value of approximately 2.01 μM against OVACAR-4 cells and a notable reduction in tumor growth in vivo models .
Cell LineGI50 (μM)Notes
A5492.01Significant antiproliferative activity
OVACAR-42.01Induces apoptosis
CAKI-10.69Minimal cytotoxicity observed
T47D0.362Effective against breast cancer cells

Neuropharmacological Effects

The compound has also been investigated for its potential neuropharmacological effects. It has been noted for anticonvulsant properties and behavioral antidepressant activities in animal models . These findings suggest a dual role in both oncology and neuropharmacology.

Case Studies and Research Findings

  • In Vitro Studies : A study published in Nature demonstrated that derivatives of cyclopentathiophene significantly inhibited cancer cell proliferation across multiple lines. The results indicated that these compounds could serve as promising candidates for further development as anticancer agents .
  • In Vivo Efficacy : Research conducted on murine models showed that treatment with related cyclopentathiophene compounds led to reduced tumor sizes compared to control groups, supporting their potential as effective chemotherapeutics .
  • Neuropharmacological Studies : A study highlighted the behavioral effects of cyclopentathiophene derivatives in rodent models, showing significant improvements in seizure thresholds and depressive behaviors .

Q & A

Basic Synthesis Methods

Q: What are the conventional methods for synthesizing 1-(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)ethanone and its derivatives? A: The compound is typically synthesized via condensation reactions. A validated approach involves refluxing 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene derivatives with ketones or aldehydes in ethanol, catalyzed by glacial acetic acid, for 5–6 hours . For example, Schiff base derivatives are formed by reacting the amino group with aryl aldehydes, followed by recrystallization from ethanol to isolate the product . Key parameters include temperature control (reflux conditions) and stoichiometric ratios to avoid side reactions.

Basic Characterization Techniques

Q: How is the structural integrity of this compound confirmed in academic research? A: Characterization employs:

  • Melting point analysis (e.g., 153–154°C for related derivatives) to assess purity .
  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to resolve aromatic protons, cyclopentane ring protons, and the ethanone methyl group .
  • X-ray crystallography for unambiguous spatial confirmation, as demonstrated in thioureido-thiophene derivatives .
  • Mass spectrometry (EI-MS) to verify molecular weight and fragmentation patterns .

Intermediate Reactivity

Q: How does the amino group in this compound participate in further chemical modifications? A: The amino group is nucleophilic, enabling:

  • Condensation reactions with isothiocyanates to form thiourea derivatives, useful in antifungal/antibacterial studies .
  • Schiff base formation with aldehydes, critical for synthesizing pharmacologically active ligands .
    Reaction optimization requires pH control (acetic acid catalysis) and inert atmospheres to prevent oxidation .

Advanced Synthesis Optimization

Q: How can researchers resolve contradictions in reported yields for derivatives of this compound? A: Discrepancies often arise from:

  • Reaction time variations : Prolonged reflux (beyond 5 hours) may degrade heat-sensitive intermediates .
  • Solvent purity : Ethanol with trace water can hydrolyze Schiff bases, reducing yields .
  • Catalyst efficiency : Substituting acetic acid with Lewis acids (e.g., ZnCl₂) may improve kinetics but requires rigorous moisture control .

Advanced Data Contradiction Analysis

Q: How should researchers address conflicting biological activity data for derivatives? A: Contradictions may stem from:

  • Assay variability : Standardize in vitro antifungal tests (e.g., MIC against Candida albicans) with controls .
  • Structural isomerism : Use HPLC to confirm purity, as positional isomers (e.g., cyclopentane ring substitution) can alter activity .
  • Sample degradation : Implement continuous cooling during storage to stabilize organic matrices, as degradation at room temperature skews bioactivity results .

Biological Activity Profiling

Q: What methodologies are used to evaluate the therapeutic potential of this compound? A: Advanced studies employ:

  • Enzyme inhibition assays : Test interactions with cytochrome P450 or kinase enzymes via fluorescence polarization .
  • In silico docking : Use software like AutoDock to predict binding affinities to target proteins (e.g., bacterial DHFR) .
  • Toxicity screening : Zebrafish embryo models assess acute toxicity, leveraging the compound’s solubility in DMSO/PBS mixtures .

Computational Modeling Applications

Q: How can computational methods enhance understanding of this compound’s reactivity? A:

  • DFT calculations (e.g., Gaussian 09) predict electrophilic/nucleophilic sites by analyzing frontier molecular orbitals .
  • Molecular dynamics simulations (AMBER/CHARMM) model interactions with lipid bilayers for drug delivery studies .
  • QSAR models correlate substituent effects (e.g., electron-withdrawing groups on the thiophene ring) with bioactivity .

Stability and Degradation Studies

Q: What protocols ensure stability during long-term storage of this compound? A:

  • Temperature control : Store at –20°C under argon to prevent oxidation of the thiophene ring .
  • Light protection : Use amber vials to avoid photodegradation of the ethanone moiety .
  • HPLC-MS monitoring : Quarterly purity checks detect degradation products (e.g., hydrolyzed amides) .

Advanced Derivative Design

Q: What strategies improve the pharmacokinetic profile of derivatives? A:

  • Prodrug approaches : Acetylate the amino group to enhance membrane permeability, with enzymatic hydrolysis in vivo .
  • PEGylation : Attach polyethylene glycol chains to the cyclopentane ring to improve solubility and half-life .
  • Metallocomplexation : Coordinate with transition metals (e.g., Cu²⁺) to target redox-active pathogens .

Cross-Disciplinary Applications

Q: How is this compound utilized in non-pharmaceutical research? A:

  • Material science : Incorporate into conductive polymers (e.g., polythiophenes) for organic electronics .
  • Environmental chemistry : Functionalize silica gels with derivatives to adsorb heavy metals (e.g., Pb²⁺) from wastewater .
  • Agricultural chemistry : Develop Schiff base-copper complexes as antifungal agents for crop protection .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)ethanone
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1-(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)ethanone

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